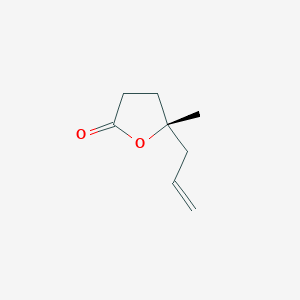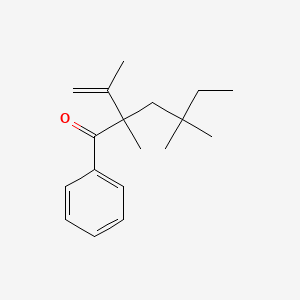![molecular formula C17H19N3Na2O8 B15158427 3-(2-{4-[(2-Carboxyethyl)carbamoyl]phenyl}hydrazin-1-ylidene)-6-oxocyclohexa-1,4-diene-1-carboxylic acid dihydrate disodium](/img/structure/B15158427.png)
3-(2-{4-[(2-Carboxyethyl)carbamoyl]phenyl}hydrazin-1-ylidene)-6-oxocyclohexa-1,4-diene-1-carboxylic acid dihydrate disodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-{4-[(2-Carboxyethyl)carbamoyl]phenyl}hydrazin-1-ylidene)-6-oxocyclohexa-1,4-diene-1-carboxylic acid dihydrate disodium, also known as Balsalazide disodium, is a prodrug of mesalazine (5-aminosalicylic acid). It is primarily used in the treatment of inflammatory bowel diseases such as ulcerative colitis. The compound is designed to deliver mesalazine directly to the colon, where it exerts its anti-inflammatory effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Balsalazide disodium involves the coupling of 4-aminobenzoyl-β-alanine with 5-amino-2-hydroxybenzoic acid (mesalazine) through an azo linkage. The reaction typically requires the use of a diazonium salt intermediate, which is formed by treating 4-aminobenzoyl-β-alanine with nitrous acid. This intermediate then reacts with mesalazine under controlled pH conditions to form the azo bond .
Industrial Production Methods
Industrial production of Balsalazide disodium follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product. The compound is then purified through crystallization and dried to obtain the dihydrate form .
Análisis De Reacciones Químicas
Types of Reactions
Balsalazide disodium undergoes several types of chemical reactions, including:
Hydrolysis: In the colon, bacterial azoreductases cleave the azo bond, releasing mesalazine and 4-aminobenzoyl-β-alanine.
Oxidation and Reduction: The compound can undergo redox reactions, particularly in the presence of strong oxidizing or reducing agents.
Common Reagents and Conditions
Hydrolysis: Catalyzed by bacterial enzymes in the colon.
Oxidation: Requires strong oxidizing agents such as potassium permanganate.
Reduction: Involves reducing agents like sodium dithionite.
Major Products Formed
Mesalazine: The active anti-inflammatory agent.
4-Aminobenzoyl-β-alanine: A byproduct of the hydrolysis reaction.
Aplicaciones Científicas De Investigación
Balsalazide disodium has several scientific research applications:
Chemistry: Studied for its unique azo linkage and its stability under various conditions.
Biology: Used to investigate the role of bacterial azoreductases in drug metabolism.
Medicine: Extensively researched for its efficacy in treating inflammatory bowel diseases.
Industry: Employed in the development of targeted drug delivery systems.
Mecanismo De Acción
Balsalazide disodium exerts its effects by delivering mesalazine to the colon. Mesalazine inhibits the production of pro-inflammatory cytokines and mediators such as interleukin-1 and tumor necrosis factor-alpha. It also modulates the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Sulfasalazine: Another prodrug of mesalazine, but with a sulfa moiety.
Olsalazine: A dimer of mesalazine linked by an azo bond.
Uniqueness
Balsalazide disodium is unique due to its specific azo linkage, which allows for targeted delivery of mesalazine to the colon with minimal systemic absorption. This reduces potential side effects compared to other similar compounds .
Propiedades
Fórmula molecular |
C17H19N3Na2O8 |
|---|---|
Peso molecular |
439.3 g/mol |
InChI |
InChI=1S/C17H15N3O6.2Na.2H2O/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23;;;;/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26);;;2*1H2 |
Clave InChI |
IBRSMMVMVMCYCS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NCCC(=O)O)N=NC2=CC(=C(C=C2)O)C(=O)O.O.O.[Na].[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B15158344.png)



![6-[4-(Benzyloxy)-6-(trifluoromethyl)pyrimidin-2(1H)-ylidene]naphthalen-2(6H)-one](/img/structure/B15158370.png)
![2-[(Propan-2-yl)oxy]ethyl ethylphosphonate](/img/structure/B15158372.png)


![2-{[10-(Thiophen-2-YL)decyl]oxy}oxane](/img/structure/B15158397.png)
![3-[(2S,3R)-3-Ethyloxiran-2-yl]-1H-2-benzopyran-1-one](/img/structure/B15158403.png)
![3-{[(Triphenylstannyl)oxy]carbonyl}-2-[(triphenylstannyl)sulfanyl]pyridine](/img/structure/B15158422.png)


![[Naphthalene-2,7-diylbis(oxy)]bis(triphenylsilane)](/img/structure/B15158444.png)
